N-(3-fluorophenyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(3-fluorophenyl)-2-(4-methylphenoxy)propanamide, also known as Flumazenil, is a benzodiazepine receptor antagonist that is commonly used in scientific research applications. It was first synthesized in 1981 by Roche Pharmaceuticals and was approved by the FDA in 1991 for the treatment of benzodiazepine overdose. Flumazenil has since been used in a variety of scientific studies to better understand the mechanisms of benzodiazepine action and its effects on the body.
Scientific Research Applications
Photochemical Studies and Photoreactions
Research into the photochemistry of related compounds, such as flutamide (which shares a similar structural motif to N-(3-fluorophenyl)-2-(4-methylphenoxy)propanamide), has provided insights into the photoreactions of these compounds in various solvents. For instance, studies have shown that flutamide undergoes different photoreactions depending on the solvent, with photoreduction of the nitro group and solvolysis of the trifluoromethyl group observed in some conditions, leading to the formation of ester bonds with the solvent molecules (Watanabe, Fukuyoshi, & Oda, 2015). Another study highlighted the influence of external magnetic fields on the photochemical reaction pathways and product yields, revealing insights into the underlying mechanisms of these reactions (Udagawa, Fukuyoshi, Morimoto, Tanimoto, & Nakagaki, 2011).
Antimicrobial and Antifungal Agents
The synthesis and characterization of various propanamide derivatives have demonstrated potential antibacterial and antifungal activities. For example, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant in vitro antibacterial and antifungal activities, with some compounds reaching antimicrobial activity levels comparable to standard agents (Helal, Abbas, Salem, Farag, & Ammar, 2013). Additionally, acylthioureas, including derivatives with a (4-methylphenoxy)methyl group, have shown promising anti-pathogenic activity, especially against strains known for their biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Research
The exploration of aminoacetamide scaffolds has led to the identification of compounds with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, suggesting potential applications in anticancer research. These compounds exhibited excellent potency and selectivity, although challenges in optimizing solubility and stability for in vivo studies were noted (Norcross, Wilson, Baragaña, Hallyburton, Osuna-Cabello, et al., 2019).
Spectroscopic and Structural Analysis
Spectroscopic and structural analyses of related compounds, including flutamide, have been conducted to understand their molecular geometry, vibrational spectra, and electronic properties. Density functional theory (DFT) studies have provided detailed insights into the vibrational assignments and stability of these molecules, aiding in the understanding of their bioactivity and interaction mechanisms (Mariappan & Sundaraganesan, 2014).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-8-15(9-7-11)20-12(2)16(19)18-14-5-3-4-13(17)10-14/h3-10,12H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGZDOJUUXBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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